2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
Properties
CAS No. |
1207016-54-3 |
|---|---|
Molecular Formula |
C25H23FN6O2S |
Molecular Weight |
490.56 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H23FN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33) |
InChI Key |
FJMFOWPSSBMAEH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide belongs to a class of pyrazolo derivatives known for their diverse biological activities, including anticancer, antimicrobial, and immunomodulatory effects. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 504.58 g/mol. The structure incorporates a pyrazolo[1,5-a][1,2,4]triazolo moiety which is significant for its biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity or receptor binding, influencing pathways involved in cell proliferation and apoptosis. The exact mechanisms are still under investigation but show promise in cancer treatment and immune modulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related pyrazolo compounds using the MTT assay on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited stronger cytotoxicity compared to cisplatin and induced apoptosis through caspase activation pathways (caspase 3/7, 8, and 9) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 12.5 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 15.0 | NF-κB suppression; p53 activation |
Immunomodulatory Effects
The compound's thioether linkage suggests potential immunomodulatory effects. Research on related pyrazolo compounds has shown their ability to enhance or suppress Cytotoxic T Lymphocyte (CTL) activity in vitro. These findings indicate that the compounds can influence immune responses by modulating lymphocyte activity .
Experimental Design
In vitro assays were conducted using mixed leukocyte cultures (MLC), where various concentrations of the compound were tested for their impact on CTL development.
| Concentration (µM) | CTL Activity Enhancement (%) |
|---|---|
| 75 | +30 |
| 150 | +50 |
Antimicrobial Activity
Compounds within the pyrazolo family have been reported to possess antimicrobial properties. Although specific data on This compound is limited, similar structures have demonstrated efficacy against various bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been shown to possess antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The presence of the butoxyphenyl group enhances the antimicrobial efficacy by improving solubility and bioavailability .
Anticancer Properties
The anticancer potential of 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide has been explored in several studies. Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways involved in cell death .
Antioxidant Activity
Antioxidant assays have shown that compounds with pyrazolo and triazolo frameworks can inhibit lipid peroxidation and scavenge free radicals effectively. This property is essential for preventing oxidative stress-related diseases and enhancing overall cellular health .
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs targeting infectious diseases and cancer. The structural diversity allows for the modification of functional groups to optimize potency and selectivity against specific biological targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics against bacterial strains like Bacillus subtilis and Salmonella typhi .
- Cytotoxicity in Cancer Cells : In vitro studies revealed that certain derivatives showed significant cytotoxicity against breast cancer cell lines, indicating potential for further development as anticancer agents .
- Oxidative Stress Reduction : Research highlighted the antioxidant capacity of similar compounds in reducing oxidative damage in cellular models, suggesting therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of fused pyrazolo-triazolo-pyrazines. Key structural analogues include:
Key Observations :
- Core Heterocycles : The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold is distinct from pyrazolo-pyrimidines (e.g., ) or benzothiazin derivatives () due to its fused triazolo-pyrazine system, which may confer unique electronic properties for receptor binding .
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and lipophilic substituents suggest reduced aqueous solubility compared to analogues with polar nitro or amino groups .
Bioactivity and Mechanism
- Target Compound : Predicted kinase inhibition (e.g., tyrosine kinase) due to structural similarity to pyrazolo-triazolo-pyrazines in , which demonstrated activity against receptor tyrosine kinases .
- Analogues: ’s benzothiazin derivative showed antifungal activity via molecular docking studies, suggesting a possible shared mechanism with the target compound . Pyrazolo-pyrimidines () are known for herbicidal applications, but the target compound’s fluorophenyl and butoxyphenyl groups likely shift its bioactivity toward mammalian targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
